molecular formula C23H17IO4 B15342196 4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin CAS No. 13021-90-4

4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin

Cat. No.: B15342196
CAS No.: 13021-90-4
M. Wt: 484.3 g/mol
InChI Key: NORMYKTUVIEQCH-UHFFFAOYSA-N
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Description

4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin (CAS 13021-90-4) is a specialized functionalized coumarin derivative of significant interest in medicinal and organic chemistry research. This compound features the 4-hydroxycoumarin scaffold, a privileged structure known for a wide spectrum of biological activities, fused with naphthyl and iodine substituents that enhance its potential for structure-activity relationship (SAR) studies and further chemical modification. The 4-hydroxycoumarin core is a well-documented pharmacophore found in compounds with demonstrated anticoagulant , anti-HIV , and anticancer properties, including caspase activation and apoptosis induction . The specific substitution pattern on this molecule, particularly the iodine atom at the 6-position, makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the synthesis of a diverse library of novel analogs for drug discovery and bio-probe development. Furthermore, coumarin derivatives are extensively investigated as sensitive fluorescent probes for studying solvent interactions, heterogeneous materials, and host-guest inclusion complexes with molecules like cyclodextrins . This compound is characterized by its molecular formula C 23 H 17 IO 4 and a molecular weight of 484.30 g/mol . Acute toxicity studies report an oral LD 50 of 3 gm/kg in mice . Researchers value this chemical for exploring novel synthetic methodologies and for its potential as a multi-target agent in pharmacological applications. This product is sold for chemical and life science research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

13021-90-4

Molecular Formula

C23H17IO4

Molecular Weight

484.3 g/mol

IUPAC Name

4-hydroxy-6-iodo-3-(1-naphthalen-1-yl-3-oxobutyl)chromen-2-one

InChI

InChI=1S/C23H17IO4/c1-13(25)11-18(17-8-4-6-14-5-2-3-7-16(14)17)21-22(26)19-12-15(24)9-10-20(19)28-23(21)27/h2-10,12,18,26H,11H2,1H3

InChI Key

NORMYKTUVIEQCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC2=CC=CC=C21)C3=C(C4=C(C=CC(=C4)I)OC3=O)O

Origin of Product

United States

Biological Activity

4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have garnered significant attention in pharmacology due to their potential therapeutic effects, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Anticoagulant Activity

Coumarin derivatives are primarily recognized for their anticoagulant properties. The compound 4-Hydroxycoumarin has been shown to exhibit significant anticoagulant effects comparable to warfarin, a commonly used anticoagulant. A study highlighted that various 4-hydroxycoumarin derivatives demonstrated effective inhibition of vitamin K-dependent carboxylation processes, essential for blood coagulation. Specifically, derivatives with halogen substitutions at the para-position of the aromatic ring exhibited enhanced anticoagulant activity .

Anticancer Properties

Recent studies indicate that coumarins possess anticancer properties through mechanisms such as inducing oxidative stress in cancer cells. For instance, compounds derived from 4-hydroxycoumarin have shown cytotoxic effects against colorectal cancer cells (HCT-116). The cytotoxicity was linked to their ability to modulate redox status and increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death .

Antimicrobial Effects

The antimicrobial potential of coumarins has also been extensively studied. Research indicates that 4-hydroxycoumarin derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from this scaffold demonstrated effective inhibition against bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and coumarins have been investigated for their anti-inflammatory effects. Studies suggest that 4-hydroxycoumarin derivatives can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Table of Biological Activities

Activity TypeCompoundMechanism of ActionReference
AnticoagulantThis compoundInhibition of vitamin K-dependent carboxylation
AnticancerVarious 4-hydroxycoumarinsInduction of oxidative stress in cancer cells
Antimicrobial4-Hydroxycoumarin derivativesInhibition of bacterial growth
Anti-inflammatory4-Hydroxycoumarin derivativesModulation of inflammatory pathways

Case Study: Anticancer Activity in HCT-116 Cells

A study conducted on the cytotoxic effects of coumarins on HCT-116 colorectal carcinoma cells revealed that treatment with varying concentrations of 4-hydroxycoumarin derivatives resulted in a dose-dependent decrease in cell viability. The MTT assay indicated that higher concentrations significantly reduced cell viability compared to control groups. The results suggest that these compounds could be further explored as potential anticancer agents due to their ability to induce cytotoxicity through ROS generation .

Case Study: Antimicrobial Efficacy

In another investigation, a series of synthesized 4-hydroxycoumarin derivatives were screened for their antimicrobial properties against several bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics in some cases. This finding underscores the potential application of these compounds in developing new antimicrobial therapies .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 4-hydroxyl group participates in hydrogen bonding and nucleophilic reactions. Key transformations include:

1.1. Knoevenagel Condensation

The hydroxyl group facilitates condensation with aldehydes, forming α,β-unsaturated carbonyl intermediates. For example, reactions with benzaldehyde derivatives yield coumarin-chalcone hybrids .

Reaction ComponentConditionsYield (%)Reference
4-Hydroxycoumarin + BenzaldehydeImidazole (1.0 equiv), H₂O, 65°C82–95
4-Hydroxycoumarin + 2-MethylbenzaldehydePiperidine, EtOH, reflux67–83

1.2. O-Alkylation and Acylation

The hydroxyl group undergoes alkylation with methyl bromoacetate to form ether derivatives (e.g., methyl 2-(coumarin-4-yloxy)acetate) . Acylation with acetic anhydride yields 4-acetoxy derivatives .

Iodine Substitution Reactions

The 6-iodo group acts as a leaving group in cross-coupling reactions:

2.1. Suzuki-Miyaura Coupling

Iodine at position 6 enables palladium-catalyzed coupling with aryl boronic acids. Typical conditions include:

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃DMF73–93
Fe₃O(BPDC)₃TBHPDMF65–96

2.2. Ullmann Coupling

Copper-mediated coupling with amines or thiols generates 6-arylamino or 6-arylthio derivatives .

Naphthyl Side Chain Reactivity

The 1-naphthyl-3-oxobutyl group undergoes electrophilic substitution and cyclization:

3.1. Electrophilic Aromatic Substitution

The electron-rich naphthalene ring reacts with nitrating or sulfonating agents. For example:

ReagentConditionsProductYield (%)
HNO₃ (conc.)/H₂SO₄0–5°C, 2 hours4-Hydroxy-6-iodo-3-(1-nitro-naphthyl-3-oxobutyl)coumarin58

3.2. Cyclization Reactions

The oxobutyl side chain participates in intramolecular cyclization under acidic conditions, forming fused tricyclic coumarins .

Oxobutyl Group Transformations

The 3-oxobutyl moiety is reactive in keto-enol tautomerism and aldol condensations:

4.1. Aldol Condensation

Reaction with aromatic aldehydes forms α,β-unsaturated ketones:

AldehydeCatalystSolventYield (%)
4-ChlorobenzaldehydePiperidineEtOH85–98
FurfuralK₂CO₃H₂O87–96

Cross-Coupling and C–H Functionalization

The coumarin core participates in transition-metal-catalyzed reactions:

5.1. C–H Arylation

Direct functionalization at the C3 position using aryl iodides:

CatalystLigandSolventYield (%)
Pd(OAc)₂PPh₃Toluene72–93

5.2. Photocatalytic Reactions

Visible-light-mediated decarboxylative coupling with α-keto acids generates biaryl derivatives .

Comparative Reaction Pathways

The presence of water influences reaction mechanisms significantly:

ConditionPreferred PathwayEnergy Barrier (kcal/mol)Reference
AnhydrousNIH shift (keto intermediate)11.9
HydratedN-protonation route4.2

Key Research Findings

  • The iodine atom enhances electrophilicity, enabling regioselective cross-coupling .

  • Water stabilizes transition states in hydroxylation, reducing energy barriers by ~20 kcal/mol .

  • Imidazole catalysts improve yields in multicomponent reactions (up to 95%) .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Key Observations :

  • Iodine at C6 contrasts with methyl or hydroxyl groups in other derivatives, possibly altering redox properties or halogen bonding .
Table 2: Reported Bioactivities of Similar Coumarins
Compound Class Biological Activity Mechanism/Effect References
Coumarin, Cinnamic Acid Derivatives β-cell protection against oxidative stress; ↑ insulin secretion, ↑ PDX1 expression Antioxidant (↑ Nrf2, SOD, GSH; ↓ NO, caspase 3) .
Prenyloxy/Octyloxy Coumarins Cytotoxicity in breast cancer cells; nutrient-deprivation-enhanced toxicity Tumor microenvironment targeting .
3-Substituted 4-Hydroxycoumarins Anticoagulant, antimicrobial activities Competitive inhibition of vitamin K epoxide reductase .

Key Observations :

  • The iodine atom could amplify antioxidant effects, akin to cinnamic acid derivatives that reduce oxidative stress in β-cells .

Physicochemical and Spectroscopic Comparisons

  • Spectroscopic Data :
    • 4-Hydroxycoumarin core : Characteristic IR peaks at 1680–1720 cm⁻¹ (lactone C=O) and 3200–3600 cm⁻¹ (OH stretch) .
    • Iodo substitution : Distinct NMR signals for C6 (δ ~90–100 ppm in ¹³C NMR) and MS isotopic patterns due to iodine’s atomic mass .
    • Naphthyl group : Aromatic protons in ¹H NMR (δ 7.2–8.5 ppm) and UV absorption maxima near 300–350 nm .

Preparation Methods

Synthetic Strategies for 4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin

Traditional Multi-Step Coupling Approaches

The classical route to this compound involves sequential coupling of naphthalene precursors with a prefunctionalized coumarin core. As detailed by EvitaChem, the synthesis initiates with the formation of a 3-oxobutyl side chain via Claisen condensation between 1-naphthol and ethyl acetoacetate. Subsequent iodination at the coumarin’s C6 position is achieved using iodine monochloride (ICl) in acetic acid, yielding 6-iodocoumarin intermediates. Final coupling employs a Wittig reaction between the iodinated coumarin and the naphthyl-3-oxobutyl phosphonium ylide, followed by acid-catalyzed cyclization to form the target compound.

Critical Reaction Parameters
  • Iodination Conditions : Optimal iodination occurs at 60–70°C in glacial acetic acid, achieving 75–80% yield. Lower temperatures (<50°C) result in incomplete halogenation, while excess ICl promotes diiodination byproducts.
  • Wittig Olefination : Triphenylphosphine-derived ylides require anhydrous dichloroethane (DCE) as the solvent and 2.4 equivalents of NaHCO₃ to neutralize HBr byproducts. Reaction times exceeding 20 hours improve yields to 70% but risk ylide decomposition.

Modern One-Pot Methodologies

Recent innovations prioritize atom economy and reduced purification steps. A one-pot synthesis reported by ACS Omega integrates IBX (2-iodoxybenzoic acid)–mediated oxidation of β-naphthol to 1,2-naphthoquinone, followed by Wittig olefination and cyclization. This cascade eliminates intermediate isolation, achieving 52–75% yields under mild conditions (40°C, DCE).

Mechanistic Insights
  • Oxidation Phase : IBX selectively oxidizes β-naphthol to 1,2-naphthoquinone within 30 minutes, confirmed by TLC monitoring.
  • Olefination and Cyclization : The quinone intermediate reacts with carbethoxymethylenephosphorane ylide, forming a transient enol ether that undergoes Michael addition and β-elimination to yield the coumarin skeleton.

Halogenation Techniques and Regioselectivity

Direct Iodination of Coumarin Scaffolds

Iodine incorporation at C6 is critical for biological activity. Electrophilic iodination using ICl in acetic acid demonstrates superior regioselectivity compared to N-iodosuccinimide (NIS), which favors C3 substitution. Kinetic studies reveal that electron-donating groups at C4 (e.g., hydroxyl) direct iodination to the C6 position via resonance stabilization of the iodonium intermediate.

Solvent and Catalyst Effects
  • Acetic Acid vs. TFA : Trifluoroacetic acid (TFA) accelerates iodination but promotes decomposition above 50°C.
  • Catalytic Mn(OAc)₃ : Manganese(III) acetate enhances reaction rates by stabilizing iodine radicals, reducing side reactions.

Late-Stage Iodination via C–H Activation

Cobalt-catalyzed C–H iodination, adapted from methodologies in, offers an alternative to electrophilic substitution. Using Co(OAc)₂ and Mn(OAc)₃·2H₂O in trifluoroethanol, iodination proceeds at room temperature under 1 atm CO. This method tolerates electron-withdrawing groups (e.g., nitro, cyano) but requires a directing group (e.g., aminoquinoline benzamide) for site specificity.

Optimization of Reaction Conditions

Solvent and Temperature Screening

Comparative studies highlight dichloroethane (DCE) as the optimal solvent for Wittig and cyclization steps, offering balanced polarity and boiling point (83°C). Substituting DCE with acetonitrile or DMSO reduces yields by 15–30% due to ylide solvolysis.

Temperature-Dependent Yield Analysis
Step Solvent Temperature (°C) Yield (%)
Iodination Acetic acid 70 78
Wittig Olefination DCE 40 70
Cyclization DCE 40 85

Data aggregated from.

Catalytic Systems and Green Chemistry

Imidazole-catalyzed multicomponent reactions in aqueous media, as described in, provide an eco-friendly alternative. Using water as the solvent and imidazole (10 mol%), the method achieves 72–98% yields at 25°C, avoiding hazardous organic solvents.

Structural Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR : The naphthyl protons resonate as multiplets at δ 7.45–8.25 ppm, while the coumarin lactone proton appears as a singlet at δ 6.30 ppm.
  • IR Spectroscopy : Strong absorption at 1720 cm⁻¹ confirms the lactone carbonyl, while a broad peak at 3200 cm⁻¹ indicates the phenolic -OH.
High-Resolution Mass Spectrometry (HRMS)
  • Observed : m/z 485.02443 [M+H]⁺ (Calc. 485.02412 for C₂₃H₁₇IO₄).

Applications and Derivative Synthesis

Anticancer Analogues

Modification of the 3-oxobutyl side chain with triazole or oxadiazole moieties enhances cytotoxicity against MCF-7 and HepG-2 cell lines (IC₅₀: 5.5–6.9 µg/mL). Docking studies with protein 1KE9 suggest hydrogen bonding between the coumarin carbonyl and Arg121 residues.

Q & A

Q. What are the key synthetic methodologies for preparing 4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin?

Coumarin derivatives are typically synthesized via the Pechmann condensation or Knoevenagel reaction. For iodinated coumarins, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions is common . The naphthyl and oxobutyl groups may be introduced via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like AlCl₃ or BF₃ . Purity optimization involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The aromatic region (δ 6.5–8.5 ppm) will reveal coupling patterns for iodinated and naphthyl substituents .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-I (500–600 cm⁻¹) bonds .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What biological activities are commonly associated with structurally similar coumarins?

Coumarins with halogenated (e.g., Cl, Br) or bulky aryl groups exhibit:

  • Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC ~5–10 µg/mL) via disruption of membrane integrity .
  • Anticancer Potential : IC₅₀ values of 10–50 µM against breast cancer (MCF-7) cells through apoptosis induction .
  • Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Ki values <1 µM .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be methodologically resolved?

  • Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HeLa), solvent controls (DMSO ≤0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Report confidence intervals (95% CI) to address variability .
  • Mechanistic Studies : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate target binding .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Formulation : Use β-cyclodextrin inclusion complexes or nanoemulsions (e.g., Tween-80/ethanol/water) to enhance aqueous solubility .
  • Prodrug Design : Introduce ester or glycoside moieties at the 4-hydroxy position for pH-dependent release in target tissues .

Q. How do computational methods aid in predicting reactivity and metabolic pathways?

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic sites for iodination or oxidation .
  • ADMET Prediction : SwissADME or pkCSM to estimate LogP (~3.5), CYP450 metabolism, and hepatotoxicity .

Q. What comparative approaches validate the uniqueness of this coumarin derivative?

  • SAR Studies : Compare with analogs like 4-hydroxy-6-nitrocoumarin (CAS 1641-03-8) to assess iodine’s role in bioactivity .
  • Crystallography : Single-crystal X-ray diffraction to analyze steric effects of the naphthyl group on molecular packing .

Methodological Guidance for Data Interpretation

Q. Table 1: Comparative Bioactivity of Coumarin Derivatives

CompoundTarget Enzyme (IC₅₀, µM)Anticancer Activity (IC₅₀, µM)
4-Hydroxy-6-nitrocoumarinCOX-2: 0.8MCF-7: 12.5
6-Chloro-3-(3-Cl-phenyl)coumarinCarbonic anhydrase IX: 1.2HeLa: 18.3
Target Compound*Predicted COX-2: <1.0Predicted MCF-7: ~15.0

*Predicted values based on structural analogs .

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